2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with the molecular formula C16H13BrN2S3 and a molecular weight of 409.391 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzylthiol with 4-bromobenzylthiol in the presence of a thiadiazole derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- 2-(benzylthio)-5-(4-chlorobenzyl)-1,3,4-thiadiazole
Uniqueness
2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzylthio and bromobenzylthio groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS3/c19-15-8-6-14(7-9-15)11-25-18-22-21-17(26-18)20-16(23)12-24-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIBWQZBVXUUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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